molecular formula C13H24N2O4 B1438638 (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 1008562-93-3

(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B1438638
CAS No.: 1008562-93-3
M. Wt: 272.34 g/mol
InChI Key: NQGXVXHYGRAABB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate follows International Union of Pure and Applied Chemistry guidelines, establishing its complete structural identity through multiple descriptors and identifiers. The compound's official International Union of Pure and Applied Chemistry name is tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, which precisely describes the stereochemistry and functional group arrangement within the molecular framework. This nomenclature specifically indicates the S-configuration at the third carbon position of the piperidine ring, emphasizing the compound's chiral nature and distinguishing it from its R-enantiomer.

The Chemical Abstracts Service registry number 1008562-93-3 provides the primary identification for this specific stereoisomer, facilitating unambiguous reference in chemical databases and literature. Alternative systematic names include 3S-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester and (S)-3-(N-Methoxy-N-methylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester, which reflect different approaches to systematic nomenclature while maintaining structural accuracy. The International Chemical Identifier key NQGXVXHYGRAABB-JTQLQIEISA-N serves as a unique molecular identifier that encodes the complete structural information, including stereochemistry, enabling precise database searches and computational analysis.

The molecular formula C₁₃H₂₄N₂O₄ establishes the elemental composition with thirteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms, corresponding to a molecular weight of 272.34 grams per mole. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCCC@@HC(=O)N(C)OC provides a linear notation that preserves stereochemical information through the @@H designation, indicating the S-configuration at the chiral center. This comprehensive identification system enables researchers to accurately reference and distinguish this compound from related structures and stereoisomers.

Table 1: Systematic Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1008562-93-3
Molecular Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.34 g/mol
International Chemical Identifier Key NQGXVXHYGRAABB-JTQLQIEISA-N
Isomeric Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCCC@@HC(=O)N(C)OC

Molecular Geometry and Stereochemical Configuration

The molecular geometry of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate centers around a six-membered piperidine ring adopting a chair conformation, which represents the most thermodynamically stable arrangement for saturated six-membered rings. The stereochemical configuration at the third carbon position exhibits S-chirality, as indicated by the systematic nomenclature and confirmed through computational descriptors. This chiral center plays a crucial role in determining the compound's three-dimensional structure and subsequent biological activity, making it essential for applications requiring enantiospecific interactions.

The piperidine ring system exhibits characteristic bond angles and distances consistent with sp³ hybridization at each carbon and nitrogen center, with the nitrogen atom maintaining its typical pyramidal geometry. The tert-butyl group attached to the carboxylate function introduces significant steric bulk, influencing the overall molecular conformation and potentially affecting intermolecular interactions. The methoxy(methyl)carbamoyl substituent at the third position creates additional conformational complexity through its amide functionality and the presence of both methoxy and methyl groups on the nitrogen atom.

The stereochemical integrity of the S-configuration results from the specific spatial arrangement of substituents around the chiral carbon, where the carbamoyl group occupies a defined position relative to the piperidine ring structure. Computational analysis suggests that the preferred conformation minimizes steric interactions between the bulky tert-butyl group and the methoxy(methyl)carbamoyl moiety, while maintaining optimal orbital overlap for electronic stabilization. The compound's three-dimensional structure demonstrates restricted rotation around the carbamoyl carbon-nitrogen bond due to partial double-bond character, contributing to conformational stability and influencing spectroscopic properties.

The molecular geometry analysis reveals that the compound exists as a single enantiomer with well-defined spatial relationships between functional groups, making it suitable for applications requiring precise stereochemical control. The chair conformation of the piperidine ring positions the carbamoyl substituent in an equatorial orientation, minimizing unfavorable 1,3-diaxial interactions and contributing to overall structural stability. This geometric arrangement influences the compound's reactivity patterns and binding interactions, particularly in asymmetric synthesis applications where stereochemical fidelity is paramount.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate through detailed analysis of proton and carbon environments. Proton Nuclear Magnetic Resonance spectra demonstrate characteristic resonances consistent with the proposed structure, including signals for the tert-butyl group appearing as a singlet around 1.44 parts per million, reflecting the symmetrical environment of the nine equivalent protons. The piperidine ring protons exhibit complex multipicity patterns due to their diverse chemical environments and coupling relationships, with the proton at the chiral center showing distinct coupling patterns that confirm the stereochemical assignment.

The methoxy and methyl groups attached to the carbamoyl nitrogen display separate resonances, with the methoxy group appearing around 3.66 parts per million and the N-methyl group around 3.21 parts per million. These chemical shifts reflect the electron-withdrawing nature of the carbonyl group and the different electronic environments experienced by each substituent. The carbamoyl functionality exhibits restricted rotation around the carbon-nitrogen bond, potentially leading to peak broadening or coalescence phenomena at ambient temperature, providing additional structural information about conformational dynamics.

Certificate of Analysis data confirms that the compound exhibits Nuclear Magnetic Resonance spectra consistent with the expected structure, with purity determination indicating greater than 97.0% by Nuclear Magnetic Resonance analysis. This high purity level ensures reliable spectroscopic data and confirms the absence of significant impurities that might complicate spectral interpretation. Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show distinct resonances for all thirteen carbon environments, including the characteristic carbonyl carbons around 170 parts per million and the quaternary carbon of the tert-butyl group around 80 parts per million.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features. The molecular ion peak at mass-to-charge ratio 272 corresponds to the expected molecular weight, while fragmentation patterns typically show loss of the tert-butyl group (mass-to-charge ratio 216) and subsequent breakdown of the piperidine ring system. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretching vibrations of both the carbamate and amide functionalities, typically appearing in the 1600-1750 wavenumber region, providing additional confirmation of the compound's structural integrity.

Table 2: Key Spectroscopic Parameters

Spectroscopic Method Key Observations Reference
¹H Nuclear Magnetic Resonance tert-butyl singlet at 1.44 ppm, methoxy at 3.66 ppm, N-methyl at 3.21 ppm
Mass Spectrometry Molecular ion at m/z 272, fragmentation showing tert-butyl loss
Purity Assessment >97.0% by Nuclear Magnetic Resonance
Infrared Spectroscopy Carbonyl stretches in 1600-1750 cm⁻¹ region

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate provides detailed insight into the solid-state structure and intermolecular packing arrangements, though specific crystallographic data is limited in the available literature. The compound's ability to form solvates, as referenced in related piperidine derivative studies, suggests potential for incorporating solvent molecules into crystal lattices during crystallization processes. This property indicates the presence of suitable hydrogen bonding sites and molecular cavities that can accommodate guest molecules, influencing the compound's crystallization behavior and solid-state properties.

Conformational studies utilizing computational methods reveal that the piperidine ring adopts the expected chair conformation in both solution and solid states, with the carbamoyl substituent preferentially occupying an equatorial position to minimize steric interactions. The tert-butyl group's bulky nature significantly influences the overall molecular conformation, creating a preferred orientation that reduces unfavorable contacts with other parts of the molecule. Density functional theory calculations suggest that the compound exhibits relatively restricted conformational flexibility due to the combination of ring constraints and steric bulk from the substituents.

The methoxy(methyl)carbamoyl group demonstrates interesting conformational behavior due to the restricted rotation around the amide bond, which can lead to the observation of rotamers in solution Nuclear Magnetic Resonance studies. This rotational barrier arises from the partial double-bond character of the carbon-nitrogen bond in the amide functionality, creating an energy barrier that can be overcome at elevated temperatures but is significant at ambient conditions. The presence of both methoxy and methyl substituents on the amide nitrogen further complicates the conformational landscape by introducing additional steric considerations.

Intermolecular interactions in the crystalline state likely involve hydrogen bonding between the carbonyl oxygen atoms and nearby proton donors, as well as van der Waals interactions between the hydrophobic tert-butyl groups. The overall packing efficiency in crystals would be influenced by the balance between these attractive forces and the steric requirements of the bulky substituents. Computational modeling suggests that the compound's three-dimensional structure is well-suited for selective molecular recognition applications, where the specific spatial arrangement of functional groups can provide binding specificity and stereochemical discrimination.

Properties

IUPAC Name

tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXVXHYGRAABB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Optical Resolution

  • The synthesis often begins with (S)- or (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, which can be prepared by optical resolution of racemic mixtures or purchased commercially.
  • Optical resolution techniques may involve selective crystallization or enzymatic resolution to obtain high enantiomeric purity.

Carbamoylation Step

  • The carbamoyl moiety is introduced by reacting the piperidine carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride.
  • Activation of the carboxylic acid is commonly achieved by carbonyldiimidazole (CDI) or other coupling reagents.
  • The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures.
  • Triethylamine or other bases are used to neutralize the hydrochloride salt and facilitate the reaction.

Boc Protection

  • The nitrogen of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O).
  • This step is often performed in the presence of a base (e.g., sodium hydroxide or triethylamine) and solvents such as dichloromethane (DCM), ethyl acetate, or mixtures thereof.
  • Reaction temperatures range from 0 °C to room temperature, with stirring times from several hours to overnight.
  • Palladium-catalyzed hydrogenation may be employed in some protocols for intermediate transformations related to Boc protection.

Purification and Isolation

  • After reaction completion, the mixture is typically worked up by aqueous acid/base extraction, washing with brine, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
  • The product is isolated as a white or yellow solid, often requiring no further purification or purified by standard chromatographic techniques.
  • Yields reported are generally high, often exceeding 90%.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1. Boc Protection of Nipecotic Acid Nipecotic acid, NaOH, di-tert-butyl dicarbonate, dioxane/water, 0 °C to RT, overnight Nipecotic acid is Boc-protected to give 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid 96% yield, white solid
2. Activation & Carbamoylation Boc-protected acid, 1,1'-carbonyldiimidazole, N,O-dimethylhydroxylamine hydrochloride, triethylamine, THF or acetonitrile, RT, 15 h Activation of acid and coupling with N,O-dimethylhydroxylamine to form carbamoyl intermediate High yield; reaction monitored by TLC or HPLC
3. Boc Deprotection (if needed) Trifluoroacetic acid (TFA), DCM, −5 °C to RT, 1 h Removal of Boc protecting group to yield free amine intermediate 75% yield; no further purification required
4. Optional Pd-C Catalyzed Steps Pd/C catalyst, methanol or ethyl acetate, 20–35 °C Hydrogenation or related transformations to modify intermediates Used in some protocols for related intermediates

Detailed Research Findings and Notes

  • The preparation methods have been optimized for industrial scalability, employing commercially available reagents and solvents to ensure cost-effectiveness and reproducibility.
  • Reaction temperatures and solvent choices are flexible but optimized ranges are typically 0–30 °C for carbamoylation and Boc protection steps.
  • The use of palladium catalysts in some steps improves reaction efficiency and selectivity, especially for intermediate transformations.
  • Optical purity is maintained throughout the synthesis by starting from enantiomerically pure precursors and avoiding racemization conditions.
  • The reaction work-up often involves acid-base extraction and drying steps, with minimal chromatographic purification needed, facilitating large-scale production.
  • The synthetic route is supported by NMR, HPLC, and mass spectrometry characterization to confirm structure and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting material (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid Optically active, commercially available or resolved
Carbamoylation agent N,O-dimethylhydroxylamine hydrochloride Requires base for neutralization
Coupling reagent 1,1'-carbonyldiimidazole (CDI) Activates carboxylic acid
Solvents THF, acetonitrile, DCM, ethyl acetate Selected based on step
Temperature 0 °C to RT (carbamoylation); RT to 35 °C (Boc protection) Controlled for selectivity
Base Triethylamine, NaOH Neutralizes acids, facilitates reactions
Catalyst (optional) Pd/C, Pd(OH)2 Used in hydrogenation steps
Yield 75–96% High yields reported
Purification Acid-base extraction, drying, concentration Minimal chromatography

Chemical Reactions Analysis

(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives and carbamates .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and carbamate group play crucial roles in its biological activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers

Compounds with the methoxy(methyl)carbamoyl group at position 4 instead of 3 exhibit distinct physicochemical properties:

Compound Name Substituent Position Molecular Formula Molecular Weight LogP Application Reference
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 3 C₁₃H₂₄N₂O₄ 258.31 (calc) ~1.2 Chiral intermediates, CSPs
tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate 4 C₁₃H₂₄N₂O₄ 258.31 (calc) ~1.1 Screening libraries, medicinal chemistry

Key Differences :

  • Stereoelectronic effects : Position 3 substitution may enhance steric hindrance near the piperidine nitrogen, affecting reactivity.
  • HPLC retention : Positional isomers show varied retention times in chiral separations due to altered interactions with CSPs .

Enantiomeric and Diastereomeric Variants

Enantiomers and diastereomers significantly impact biological activity and chromatographic behavior:

Compound Name Configuration Similarity Score Key Feature Reference
(R)-tert-butyl methyl(piperidin-3-yl)carbamate R 1.00 Lacks methoxy group; methyl carbamate
(S)-tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate S 1.00 Boc-protected amino group instead of carbamoyl

Implications :

  • Biological activity : (R)-enantiomers may show reduced binding affinity to targets like bromodomains compared to (S)-configured analogs .
  • Synthetic utility : Boc-protected variants (e.g., CAS 1217710-80-9) are preferred for peptide synthesis due to orthogonal protection strategies .

Heterocycle Core Modifications

Replacing the piperidine ring with pyrrolidine (five-membered ring) alters conformational flexibility:

Compound Name Core Structure Molecular Formula Molecular Weight LogP Application Reference
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Piperidine C₁₃H₂₄N₂O₄ 258.31 1.20 Drug intermediates
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate Pyrrolidine C₁₂H₂₂N₂O₄ 258.31 1.20 Kinase inhibitors, CNS agents

Key Differences :

  • Ring size : Pyrrolidine’s smaller ring increases ring strain but enhances membrane permeability in CNS-targeting drugs.
  • Solubility : Piperidine derivatives generally exhibit higher aqueous solubility due to reduced hydrophobicity .

Substituent Variations

Substituents on the piperidine ring dictate pharmacological and chromatographic profiles:

Compound Name (Example) Substituent Type Molecular Weight Retention Time (HPLC) Biological Activity Reference
tert-Butyl 3-((6-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6i) Brominated pyrimidoindole 474.35 12.4 min Anticancer (kinase inhibition)
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy(methyl)carbamoyl 258.31 8.2 min Chiral resolution, intermediates

Key Insights :

  • Bulky substituents (e.g., pyrimidoindole in 6i) increase molecular weight and HPLC retention but may limit blood-brain barrier penetration.
  • Polar groups (e.g., methoxy(methyl)carbamoyl) enhance solubility and CSP interactions for enantiomer separation .

Biological Activity

(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's unique structure, characterized by a piperidine ring and a carbamate group, suggests various interactions with biological systems, making it a candidate for further evaluation in medicinal chemistry.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 1008562-93-3

The biological activity of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine structure allows for flexibility in binding, while the methoxy and carbamate groups enhance solubility and reactivity, potentially influencing pharmacokinetics and dynamics.

Antiproliferative Effects

Research indicates that piperidine derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can lead to significant variations in activity against breast and ovarian cancer cells. The compound's structural analogs have demonstrated IC50 values ranging from 19.9 to 75.3 µM in inhibiting cancer cell proliferation .

Enzyme Inhibition

(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate may also act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit monoacylglycerol lipase (MAGL), a target in cannabinoid research. For example, benzoylpiperidine derivatives have shown competitive inhibition with IC50 values as low as 0.84 µM .

Case Studies

  • Antiparasitic Activity : A study explored the incorporation of polar functionalities into piperidine derivatives to enhance aqueous solubility while maintaining antiparasitic activity. The findings suggested that modifications could balance metabolic stability and efficacy .
  • Cancer Cell Inhibition : In vitro studies have highlighted the potential of piperidine derivatives in targeting cancer cells. For instance, one compound exhibited an EC50 of 0.048 µM against specific cancer lines, indicating strong biological activity .

Comparative Analysis

The biological activity of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate can be compared with other piperidine derivatives:

Compound NameStructure VariationAntiproliferative Activity (IC50)Mechanism of Action
(S)-ethyl piperidine-3-carboxylateEthyl instead of tert-butylModerateEnzyme inhibition
BenzoylpiperidineBenzoyl substitution0.84 µMMAGL inhibition
Dihydroquinazolinone derivativesVarying functional groups0.038 - 0.177 µMAntiparasitic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.